molecular formula C13H12FeO4-6 B6359902 cyclopenta-2,4-diene-1-carboxylic acid;iron;methyl cyclopentanecarboxylate CAS No. 1271-71-2

cyclopenta-2,4-diene-1-carboxylic acid;iron;methyl cyclopentanecarboxylate

Cat. No.: B6359902
CAS No.: 1271-71-2
M. Wt: 288.08 g/mol
InChI Key: MIZHEGWIZKZNOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopenta-2,4-diene-1-carboxylic acid;iron;methyl cyclopentanecarboxylate is a complex organometallic compound that combines the properties of cyclopentadiene derivatives and iron

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopenta-2,4-diene-1-carboxylic acid;iron;methyl cyclopentanecarboxylate typically involves the reaction of cyclopentadiene with iron carbonyl complexes under controlled conditions. One common method is the Diels-Alder reaction, where cyclopentadiene reacts with an appropriate dienophile in the presence of iron carbonyl to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve the palladium-catalyzed hydrocarboxylation of cyclopentene, followed by further reactions to introduce the iron and methyl cyclopentanecarboxylate moieties . This method is advantageous due to its scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

Cyclopenta-2,4-diene-1-carboxylic acid;iron;methyl cyclopentanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form iron(III) complexes.

    Reduction: Reduction reactions can convert the iron center to a lower oxidation state.

    Substitution: Ligand substitution reactions can occur, where the ligands around the iron center are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction can produce iron(II) complexes. Substitution reactions can result in a variety of iron-ligand complexes .

Scientific Research Applications

Cyclopenta-2,4-diene-1-carboxylic acid;iron;methyl cyclopentanecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which cyclopenta-2,4-diene-1-carboxylic acid;iron;methyl cyclopentanecarboxylate exerts its effects involves the interaction of the iron center with various molecular targets. The iron center can participate in redox reactions, facilitating electron transfer processes. Additionally, the compound can form stable complexes with other molecules, influencing their reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentadienyliron dicarbonyl dimer: Similar in structure but lacks the methyl cyclopentanecarboxylate moiety.

    Ferrocene: Contains a similar iron-cyclopentadienyl structure but with different substituents.

    Cyclopentadienyliron tricarbonyl: Another related compound with different carbonyl ligands.

Uniqueness

Cyclopenta-2,4-diene-1-carboxylic acid;iron;methyl cyclopentanecarboxylate is unique due to its combination of cyclopentadiene, iron, and methyl cyclopentanecarboxylate moieties. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in catalysis, materials science, and pharmaceuticals .

Properties

IUPAC Name

cyclopenta-2,4-diene-1-carboxylic acid;iron;methyl cyclopentanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7O2.C6H5O2.Fe/c1-9-7(8)6-4-2-3-5-6;7-6(8)5-3-1-2-4-5;/h2-5H,1H3;1-4H,(H,7,8);/q-5;-1;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZHEGWIZKZNOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)[C-]1[CH-][CH-][CH-][CH-]1.C1=C[C-](C=C1)C(=O)O.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FeO4-6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.